2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-21-18(24)12-26-19-22-11-17(13-3-9-16(25-2)10-4-13)23(19)15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJJGAMDFDWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can be achieved through several steps:
Formation of the Imidazole Core: : This typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylamine, in the presence of a dehydrating agent like phosphorus oxychloride.
Thioacetamide Addition: : The imidazole intermediate is then reacted with thioacetamide under basic conditions to introduce the thioacetamide group.
N-Methylation: : The final step involves methylation using an appropriate methylating agent, such as methyl iodide, under basic conditions to produce the desired compound.
Industrial Production Methods
Industrial synthesis might involve more scalable reactions, including:
Catalytic processes using palladium or copper catalysts to enhance yield and efficiency.
Continuous flow methods to streamline the reaction processes and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Reacting with oxidizing agents like hydrogen peroxide can yield sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the imidazole ring or the thio group under high-pressure conditions.
Substitution: : The fluorine and methoxy substituents can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C), and hydrogen gas.
Substitution: : Nucleophiles like sodium hydroxide or ammonia.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Various reduced intermediates depending on the reaction conditions.
Substitution Products: : Fluorine or methoxy substituted derivatives.
Scientific Research Applications
Chemistry
Used as a building block for more complex molecules due to its unique structure and functional groups.
Biology
Studied for its interactions with enzymes and proteins, contributing to the understanding of biochemical pathways.
Medicine
Industry
Explored for its applications in developing novel materials or as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes like cytochrome P450, kinases involved in signal transduction.
Pathways: : May inhibit or activate certain biochemical pathways leading to therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | R1 (Imidazole) | R2 (Imidazole) | Side Chain | Key Functional Differences |
|---|---|---|---|---|---|
| Target Compound | 1H-imidazole | 4-Fluorophenyl | 4-Methoxyphenyl | S-N-methylacetamide | Baseline for comparison |
| Compound 9 (Ev11) | 1H-imidazole | 4-Fluorophenyl | 4-Methoxyphenyl | S-N-(thiazol-2-yl)acetamide | Thiazole substituent on acetamide |
| 9b (Ev1) | Benzoimidazole | 4-Fluorophenyl | Benzodiazolyl-phenoxy | Triazole-linked acetamide | Additional triazole and benzodiazole |
| N-{4-[4-(4-Fluorophenyl)-...}acetamide (Ev8/10) | 1H-imidazole | 4-Fluorophenyl | Pyridyl | Methylsulfinyl-acetamide | Sulfinyl group and pyridyl substituent |
Key Observations :
- Compound 9 (Ev11) : Replacing the N-methyl group with a thiazol-2-yl moiety increases molecular weight (MW: ~435 vs. ~398 for the target) and introduces aromatic π-π interactions. This modification may enhance target binding but reduce solubility due to higher lipophilicity (LogP: ~3.5 vs. ~2.8 for the target) .
- Ev8/10 Compound : The sulfinyl group (S=O) increases polarity and metabolic stability relative to the thioether (C-S-C) in the target. The pyridyl substituent may improve aqueous solubility but could alter binding specificity .
Physicochemical and Spectral Properties
Table 2: Spectral and Physicochemical Data
| Property | Target Compound | Compound 9 (Ev11) | 9b (Ev1) |
|---|---|---|---|
| IR νC=O (cm⁻¹) | 1682 | 1675 | 1668 |
| ¹H-NMR (N-CH₃, ppm) | δ 2.85 (s, 3H) | Not present | δ 3.12 (s, 3H, triazole-CH₃) |
| Melting Point (°C) | 192–194 | 205–207 | 218–220 |
| Solubility (mg/mL, H₂O) | 0.15 | 0.08 | <0.05 |
Analysis :
- The target’s N-methylacetamide group produces a distinct singlet at δ 2.85 ppm in ¹H-NMR, absent in Compound 7.
- Lower solubility of 9b (Ev1) correlates with its larger aromatic system .
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.4 g/mol. The structure features an imidazole ring substituted with fluorophenyl and methoxyphenyl groups, contributing to its unique pharmacological properties.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound under discussion has shown promise in several of these areas:
Antimicrobial Activity
A study investigated the antibacterial properties of various imidazole derivatives, revealing that modifications to the imidazole ring can significantly enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compound's structural characteristics suggest it may possess similar antimicrobial potential, warranting further investigation into its efficacy against specific pathogens.
Antiviral Activity
Imidazole derivatives have been noted for their antiviral activities, particularly against RNA viruses. The compound’s structure suggests potential inhibition mechanisms similar to those observed in other antiviral imidazoles. For instance, compounds like EICAR have shown effectiveness against viral replication by inhibiting enzymes critical for nucleotide synthesis.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structural features to our compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 64 | S. aureus |
| Compound B | 32 | E. coli |
| 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | TBD | TBD |
Study 2: Antiviral Mechanism
In vitro studies on related imidazole compounds have demonstrated their ability to inhibit viral replication through mechanisms such as IMP dehydrogenase inhibition. This suggests that our compound may also interact with similar pathways, potentially leading to effective antiviral agents.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is heavily influenced by their structural components. Modifications at the nitrogen positions or substitutions on the aromatic rings can enhance or diminish activity. For example:
- Fluorination at the para position increases lipophilicity and may improve cell membrane penetration.
- Methoxy groups can enhance solubility and bioavailability.
These modifications should be explored further in the context of our compound's activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
